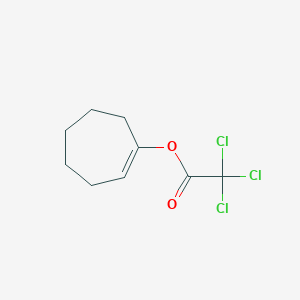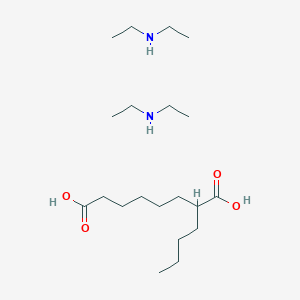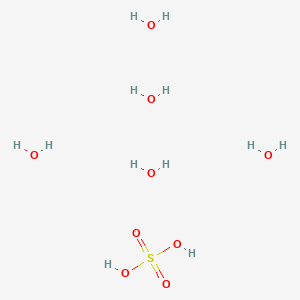
Cyclohept-1-en-1-yl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohept-1-en-1-yl trichloroacetate can be synthesized through the reaction of cyclohept-1-ene with trichloroacetic acid in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions may include moderate temperatures and the use of an organic solvent to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohept-1-en-1-yl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trichloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the trichloroacetate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or other derivatives.
Applications De Recherche Scientifique
Cyclohept-1-en-1-yl trichloroacetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclohept-1-en-1-yl trichloroacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release trichloroacetic acid and cyclohept-1-ene, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-1-en-1-yl trifluoromethanesulfonate: Similar in structure but contains a trifluoromethanesulfonate group instead of a trichloroacetate group.
Cyclohept-1-en-1-yl acetate: Similar structure with an acetate group instead of a trichloroacetate group.
Uniqueness
Cyclohept-1-en-1-yl trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
545376-57-6 |
|---|---|
Formule moléculaire |
C9H11Cl3O2 |
Poids moléculaire |
257.5 g/mol |
Nom IUPAC |
cyclohepten-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C9H11Cl3O2/c10-9(11,12)8(13)14-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
Clé InChI |
JMXUVXIUWJGSRT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C(CC1)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)

![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
